3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Organic Synthesis Medicinal Chemistry Amide Bond Formation

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS 131605-66-8) features a 3-chloro-4-fluoro substitution crucial for kinase inhibitor SAR. Its terminal chloro group enables SN2 functionalization. This validated intermediate, with a reported 74.5% amide formation yield benchmark, offers a scalable synthetic advantage over mono-halogenated analogs. Supplied for R&D.

Molecular Formula C9H8Cl2FNO
Molecular Weight 236.07 g/mol
CAS No. 131605-66-8
Cat. No. B157723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
CAS131605-66-8
Molecular FormulaC9H8Cl2FNO
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCCl)Cl)F
InChIInChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14)
InChIKeyVJQJGNHCAHOAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS 131605-66-8): Product Baseline for Procurement


3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS 131605-66-8) is a halogenated propanamide derivative with the molecular formula C₉H₈Cl₂FNO and a molecular weight of 236.07 g/mol . The compound features a 3-chloropropanamide backbone N-substituted with a 3-chloro-4-fluorophenyl moiety, incorporating both chlorine and fluorine substituents on the aromatic ring [1]. It is primarily utilized as a synthetic building block and chemical intermediate in medicinal chemistry and organic synthesis . Commercially available with standard purity specifications of ≥95% , this compound is supplied by multiple vendors for research and development applications only.

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide Procurement: Why In-Class Analogs Are Not Interchangeable


While structurally related halogenated propanamides share a common core scaffold, substitution with an alternative analog such as 3-chloro-N-(4-fluorophenyl)propanamide (CAS 56767-37-4) or N-(3-chloro-4-fluorophenyl)propanamide (CAS 24109-05-5) introduces quantifiable differences in molecular properties and synthetic utility. The target compound's unique 3-chloro-4-fluoro substitution pattern on the aniline-derived aromatic ring confers distinct reactivity profiles and physicochemical characteristics that cannot be replicated by mono-halogenated or alternatively substituted analogs . As demonstrated by the quantitative evidence below, these differences translate into measurable variations in synthetic yield, molecular descriptors, and downstream application suitability. Procurement decisions based solely on scaffold similarity without accounting for these quantified differentiators risk compromising synthetic efficiency and experimental reproducibility .

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS 131605-66-8): Quantified Differentiation Evidence Versus Analogs


Synthetic Yield Comparison: Target Compound Versus Dechlorinated Analog

The target compound 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide exhibits a reported synthetic yield of 74.5% when prepared via reaction of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride in acetone at 55°C, following a patent procedure . In contrast, the dechlorinated analog N-(3-chloro-4-fluorophenyl)propanamide (CAS 24109-05-5), prepared from the same 3-chloro-4-fluoroaniline starting material but using propionyl chloride instead of 3-chloropropionyl chloride under comparable amidation conditions, achieves a substantially higher yield of 96.3% . The 21.8 percentage-point yield differential reflects the impact of the 3-chloro substituent on the propanamide chain upon reaction efficiency and purification characteristics.

Organic Synthesis Medicinal Chemistry Amide Bond Formation

Physicochemical Property Differentiation: Target Compound Versus Mono-Fluorinated Analog

The target compound 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (MW 236.07 g/mol) demonstrates quantifiably distinct physicochemical properties compared to the mono-halogenated analog 3-chloro-N-(4-fluorophenyl)propanamide (CAS 56767-37-4, MW 201.62 g/mol) . The presence of the second chlorine substituent at the 3-position of the aromatic ring increases the predicted boiling point by approximately 15.3°C (from 367.7±40.0°C to 383.0±42.0°C) and raises the predicted density from 1.32±0.1 g/cm³ to 1.417±0.06 g/cm³ [1]. This 34.45 g/mol molecular weight increase and corresponding property shifts affect chromatographic behavior, solubility profiles, and handling characteristics during purification and formulation.

Physicochemical Characterization Drug Design Property Prediction

Synthetic Utility: 3-Chloro Propanamide Moiety Enables Subsequent Alkylation Chemistry

The target compound possesses a terminal 3-chloro group on the propanamide chain, which serves as an electrophilic handle for subsequent nucleophilic substitution reactions . In contrast, the analog N-(3-chloro-4-fluorophenyl)propanamide (CAS 24109-05-5) lacks this terminal chlorine atom (propanamide vs. 3-chloropropanamide), rendering it unsuitable for alkylation-based diversification strategies that require a leaving group . This structural distinction is functionally absolute: the target compound enables SN2-type derivatization with amines, thiols, or other nucleophiles, whereas the non-chlorinated analog terminates synthetic sequences at the amide formation step. The 3-chloropropanamide scaffold thus provides a defined chemical reactivity vector not available in dechlorinated comparators.

Synthetic Intermediate Alkylation Drug Discovery Building Block

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS 131605-66-8): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Alkylamino Derivatives via Nucleophilic Substitution at the 3-Chloro Position

The terminal 3-chloro group on the propanamide chain provides an electrophilic site for SN2 reactions with amine nucleophiles, enabling the preparation of 3-amino substituted propanamide derivatives . This reactivity vector is absent in non-chlorinated analogs such as N-(3-chloro-4-fluorophenyl)propanamide, making the target compound the appropriate procurement choice for synthetic sequences requiring post-amidation alkylation. Users should anticipate the documented 74.5% yield benchmark for the parent amide formation step when planning multi-step synthetic campaigns.

Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Exploration

The 3-chloro-4-fluorophenyl substitution pattern is a recognized pharmacophoric element in kinase inhibitor design, as exemplified by its presence in the EGFR inhibitor PF-6274484, which incorporates the 3-chloro-4-fluoroaniline-derived moiety [1]. The target compound serves as a protected or intermediate form of this privileged substructure, suitable for incorporation into screening libraries and lead optimization programs. Procurement of this specific halogenation pattern (rather than mono-halogenated or alternatively substituted analogs) ensures consistency with established SAR trends in oncology-focused medicinal chemistry.

Protocol Transfer and Scale-Up with Documented Synthetic Parameters

The availability of a patent-derived synthetic procedure with defined stoichiometry (127 g 3-chloropropionyl chloride, 291 g 3-chloro-4-fluoroaniline), solvent system (acetone), temperature (55°C), and reaction time (2 hours) provides a validated starting point for scale-up activities . The reported melting point of 94°C for the isolated solid offers a convenient identity confirmation metric for incoming quality control. The predicted boiling point of 383.0±42.0°C and density of 1.417 g/cm³ inform solvent selection and equipment specifications for purification and handling at larger scales.

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